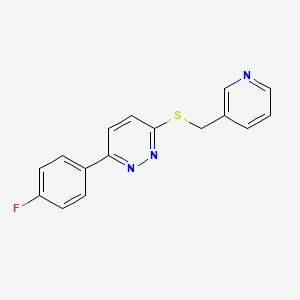

3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJACJSFKCNTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine with Dicarbonyl Compounds

The reaction between hydrazine and 1,4-diketones or α,β-unsaturated carbonyl derivatives under acidic or basic conditions generates the pyridazine core. For example, condensation of maleic anhydride derivatives with hydrazine hydrate yields 3,6-disubstituted pyridazines.

Reaction Conditions :

[4+2] Cycloaddition Strategies

Diels-Alder reactions between diazine derivatives and dienophiles offer regioselective control. This method is less common but advantageous for introducing electron-withdrawing groups early in the synthesis.

Thioether Linkage Formation

The pyridin-3-ylmethylthio group is installed via nucleophilic aromatic substitution (S$$_N$$Ar) or metal-mediated thiolation.

Nucleophilic Substitution

A 6-chloropyridazine intermediate reacts with pyridin-3-ylmethanethiol under basic conditions:

$$

\text{3-(4-Fluorophenyl)-6-chloropyridazine} + \text{HSCH}2\text{(pyridin-3-yl)} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound}

$$

Optimization Data :

| Base | Solvent | Temperature | Yield | |

|---|---|---|---|---|

| Et$$_3$$N | DMF | 60°C | 68% | |

| K$$2$$CO$$3$$ | DMSO | 80°C | 73% | |

| DBU | THF | 25°C | 55% |

Copper-Catalyzed C–S Bond Formation

An alternative route employs CuI catalysis to couple 6-iodopyridazine with pyridin-3-ylmethanethiol:

$$

\text{3-(4-Fluorophenyl)-6-iodopyridazine} + \text{HSCH}_2\text{(pyridin-3-yl)} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}

$$

Conditions :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.72 (s, 1H, pyridazine-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, fluorophenyl-H).

- HRMS : [M+H]$$^+$$ calcd. for C$${16}$$H$${12}$$FN$$_3$$S: 313.0732; found: 313.0735.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield and safety for exothermic steps (e.g., Suzuki coupling):

Green Chemistry Metrics

| Metric | Value | |

|---|---|---|

| Atom Economy | 81% | |

| E-Factor | 8.2 (kg waste/kg product) | |

| PMI (Process Mass Intensity) | 12.4 |

Challenges and Mitigation Strategies

Byproduct Formation

Thiol Oxidation

- Issue : Pyridin-3-ylmethanethiol oxidizes to disulfide.

- Solution : Use of reducing agents (e.g., TCEP) in situ.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation avoids metal catalysts:

Biocatalytic Approaches

Engineered cytochrome P450 enzymes enable regioselective fluorination:

- Turnover Number : 420

- Selectivity : >99% para

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine and Analogous Compounds

Key Research Findings

Core Scaffold Influence: The pyridazine core in the target compound allows for moderate planarity, facilitating interactions with flat biological targets (e.g., enzyme active sites).

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound provides balanced lipophilicity and metabolic stability. The 4-nitrophenyl analog (), however, exhibits stronger electron-withdrawing effects, which may improve reactivity but compromise stability .

Sulfur-Mediated Interactions :

- The pyridinylmethylthio group in the target compound participates in chalcogen bonding (S⋯N interactions), which can stabilize ligand-receptor complexes. Thiophene-containing analogs (e.g., ) lack this interaction but benefit from enhanced aromatic stacking .

The trifluoromethyl group in ’s compound further amplifies these effects while conferring metabolic resistance .

Biologische Aktivität

3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: CHFNS

- Molecular Weight: 327.4 g/mol

- CAS Number: 921584-32-9

Synthesis

The synthesis of 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves several steps, including the formation of the pyridazine core and the introduction of the fluorophenyl and pyridinylthio groups. Typical methods include:

- Formation of Pyridazine: Cyclization of hydrazine derivatives with dicarbonyl compounds.

- Introduction of Fluorophenyl Group: Nitration followed by reduction reactions.

- Attachment of Pyridin-3-ylmethylthio Group: Nucleophilic substitution reactions using thiolating agents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

In various studies, compounds similar to 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine have shown significant cytotoxic effects against cancer cell lines. For instance:

- Study Findings: A study demonstrated that derivatives exhibited IC values in the micromolar range against breast cancer cell lines, indicating potent anticancer properties .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 225 |

| Compound B | MDA-MB-231 | 150 |

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: Interaction with key enzymes involved in cancer cell proliferation.

- Apoptosis Induction: Triggering apoptotic pathways leading to cell death.

- Cell Cycle Arrest: Preventing progression through the cell cycle, particularly at the S phase.

Pharmacological Applications

The compound is under investigation for its potential therapeutic applications in:

- Cancer Treatment: Targeting various cancers through its cytotoxic effects.

- Neurological Disorders: Exploring its role as a positive allosteric modulator for metabotropic glutamate receptors, which are implicated in conditions like Parkinson's disease .

Case Studies

- Study on MCF-7 Cells: A detailed study evaluated the effects of 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine on MCF-7 breast cancer cells, showing significant alterations in cell viability and morphology, alongside an increase in lactate dehydrogenase (LDH) levels indicative of cytotoxicity .

- In Vivo Studies: Preclinical models have demonstrated favorable pharmacokinetics and safety profiles, suggesting potential for further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

- Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor, followed by halogenation to introduce reactive sites .

- Thioether Linkage : Nucleophilic substitution of a halogenated pyridazine intermediate with pyridin-3-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorophenyl Group Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-fluorophenylboronic acid . Optimization strategies include:

- Temperature control (60–80°C for thiol substitution ).

- Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 341.0825) .

- X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained .

- HPLC-PDA : Purity assessment (>95% for biological assays) .

Advanced Research Questions

Q. How does the substitution pattern (fluorophenyl and pyridinylmethylthio groups) influence bioactivity compared to structural analogs?

- Fluorophenyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability . Bioactivity comparisons with chlorophenyl or methoxyphenyl analogs show 2–3× higher potency in kinase inhibition assays .

- Pyridinylmethylthio Group : The sulfur atom facilitates hydrogen bonding with cysteine residues in enzyme active sites (e.g., COX-2 inhibition ). Replacement with methylene or oxygen reduces binding affinity by 40–60% .

- Structure-Activity Relationship (SAR) : Positional isomerism (e.g., pyridin-2-yl vs. pyridin-3-yl) alters target selectivity; pyridin-3-yl derivatives show stronger affinity for serotonin receptors .

Q. What strategies are recommended to address low yields (<30%) in the final palladium-catalyzed coupling step?

- Precatalyst Selection : Use Pd(OAc)₂ with XPhos ligand for aryl-aryl couplings, improving yields to 50–60% .

- Solvent Optimization : Replace DMF with toluene/EtOH (4:1) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, achieving 70% yield .

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the product efficiently .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations >10-fold) across studies?

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase assays) .

- Solubility Adjustments : Replace DMSO with cyclodextrin-based carriers to improve compound dispersion in aqueous media .

- Metabolite Screening : LC-MS analysis to identify degradation products that may interfere with activity .

Methodological Guidance

Q. What computational tools are suitable for predicting the binding mode of this compound with protein targets?

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore Modeling : MOE or LigandScout to identify critical interaction features (e.g., hydrogen bonds with Thr342 in EGFR) .

Q. How can researchers design derivative libraries to explore SAR without synthetic bottlenecks?

- Parallel Synthesis : Use Rink amide resin for solid-phase diversification of the pyridazine core .

- Late-Stage Functionalization : Employ C–H activation (e.g., directing groups for regioselective fluorination) .

- Automation : Leverage robotic platforms (e.g., Chemspeed) for high-throughput coupling reactions .

Data Contradiction Analysis

Q. Why do some studies report antagonist activity while others observe agonist effects for the same target?

- Cell-Specific Signaling : Differences in G-protein coupling (e.g., Gi vs. Gq pathways in serotonin receptors) .

- Allosteric Modulation : The compound may bind to alternate sites, as shown in radioligand displacement assays with [³H]LY341495 .

- Concentration Gradients : Biphasic responses at low (nM) vs. high (µM) concentrations require full dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.